2-甲基-正-(2,2,2-三氟乙叉基)丙烷-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

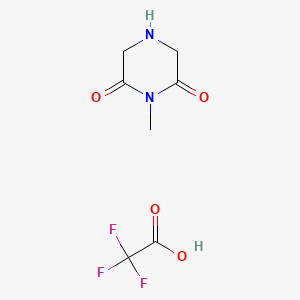

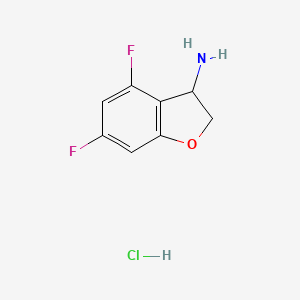

“2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide” is a chiral auxiliary used in the asymmetric preparation of trifluoroethylamines . It is a useful reagent for synthesizing chiral amines . The compound has a CAS number of 1219607-85-8 .

Synthesis Analysis

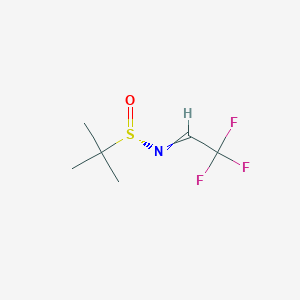

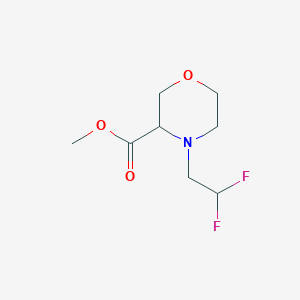

The compound can be synthesized from (S)-(-)-tert-butylsulfinamide (S)-1 and trifluoroacetaldehyde hydrate 2a . The reaction mixture is stirred at 40 °C for 6 hours under nitrogen . The crude product is then used for subsequent reactions .Molecular Structure Analysis

The molecular formula of the compound is C6H10F3NOS . The InChI code is 1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/b10-4+ .Chemical Reactions Analysis

The compound can be readily transformed into P,N -sulfinyl imine ligands through condensation with aldehydes and ketones . These ligands can undergo iridium-catalyzed asymmetric hydrogenation of olefins .Physical and Chemical Properties Analysis

The compound has a molecular weight of 201.21 . It is stored at room temperature .科学研究应用

不对称合成

2-甲基-正-(2,2,2-三氟乙叉基)丙烷-2-磺酰胺已用于不对称合成中。一项研究证明了它在芳基金属的非对映选择性 1,2-加成反应中创造高度非对映选择性加成物的用途,从而生成 1-芳基-2,2,2-三氟乙胺盐酸盐化合物(Truong、Ménard 和 Dion,2007)。

环加成反应

该化合物在促进环加成反应中也很重要。N-叔丁基磺酰亚胺与芳基炔之间的 [3+2] 环加成反应提供了一种合成环状亚磺酰亚胺的立体选择性方法,其中二氟(苯磺酰)甲基在使这些反应成为可能方面发挥了至关重要的作用(Ye 等,2014)。

三氟甲基化合物的合成

它已被用于 N-(2,2,2-三氟乙叉基)亚磺酰胺的阳极制备中,用于合成三氟甲基胺、氨基酮和氨基烷酸酯,突出了其在氟化化合物合成中的作用(Fuchigami、Ichikawa 和 Konno,1992)。

其他化学合成

- 用于金属化丙二烯与苯磺酰胺的反应,导致形成 N-苯基-2-炔基磺酰胺(Brandsma、Chernysheva、Zinchenko 和 Trofimov,2002)。

- 在 3-碘-N

1-(2-甲基-4-全氟丙烷-2-基)-N2-[2-甲基-1-(甲基磺酰基)丙烷-2-基苯基]邻苯二甲酰胺的合成中发挥作用,该工艺的特点是成本效益高且收率高(Cheng-ron,2015)。

生物化学研究

在生物化学研究中,其类似物已被研究为甲基辅酶 M 还原酶的底物,甲基辅酶 M 还原酶是嗜热甲烷菌中的酶系统(Gunsalus、Romesser 和 Wolfe,1978)。

理论和机理研究

- 通过从头算研究了磺酰胺的酸催化水解,突出了涉及磺酰胺的反应的机理方面(Kim 和 Lee,1997)。

- 研究了对磺酰亚胺的立体选择性亲核 1,2-加成的机理见解,计算研究与实验观察一致(Hennum、Fliegl、Gundersen 和 Eisenstein,2014)。

提高采收率

在提高采收率领域,丙烯酰胺聚合物,包括衍生自 2-甲基-正-(2,2,2-三氟乙叉基)丙烷-2-磺酰胺的聚合物,因其在该领域的应用而得到表征(Sabhapondit、Borthakur 和 Haque,2003)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves the reaction of 2-methylpropane-2-sulfinic acid with 2,2,2-trifluoroethanol and subsequent dehydration to form the desired product.", "Starting Materials": [ "2-methylpropane-2-sulfinic acid", "2,2,2-trifluoroethanol", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methylpropane-2-sulfinic acid (10 g) in methanol (50 mL) and add sodium hydroxide (2 g).", "Step 2: Add 2,2,2-trifluoroethanol (10 mL) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium sulfate (5 g) to the reaction mixture and filter the resulting solution.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in diethyl ether (50 mL) and add a catalytic amount of sulfuric acid.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and then filter the resulting solution.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the pure product as a white solid." ] } | |

CAS 编号 |

929642-48-8 |

分子式 |

C6H10F3NOS |

分子量 |

201.21 g/mol |

IUPAC 名称 |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |

InChI 键 |

PLTNZADFUQGXSR-UHFFFAOYSA-N |

手性 SMILES |

CC(C)(C)[S@](=O)N=CC(F)(F)F |

SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

规范 SMILES |

CC(C)(C)S(=O)N=CC(F)(F)F |

Pictograms |

Flammable |

同义词 |

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide 2-MTFE-PSA cpd |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in the synthesis of 1-aryl-2,2,2-trifluoroethylamines?

A1: 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide acts as a chiral auxiliary in the synthesis of 1-aryl-2,2,2-trifluoroethylamines []. It achieves this by reacting with aryllithium reagents in a diastereoselective 1,2-addition reaction. This reaction creates a new chiral center, and the existing chirality of the 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide influences the stereochemical outcome, leading to a high diastereomeric excess of the desired product []. Subsequent acidic methanolysis then removes the auxiliary, yielding the final 1-aryl-2,2,2-trifluoroethylamine hydrochloride [].

Q2: What are the structural characteristics of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?

A2: While the paper doesn't explicitly state the molecular formula, weight, or spectroscopic data, it describes the synthesis of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide from the condensation of commercially available N-tert-butanesulfinamide (S)-1 with trifluoroacetaldehyde hydrate []. This information allows for the deduction of its structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)

![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)

![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)

![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)

![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)

![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)

![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)